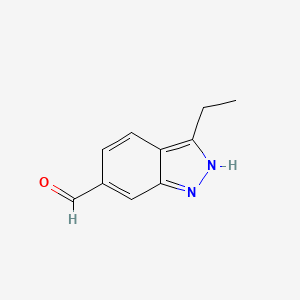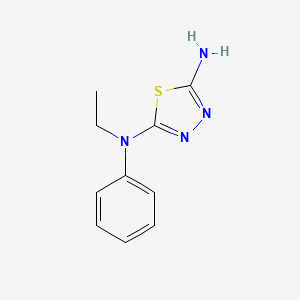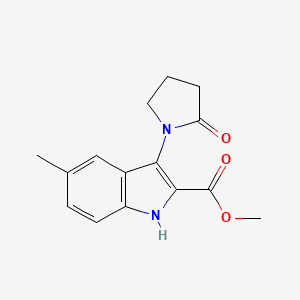
3-Ethyl-1H-indazole-6-carbaldehyde
Overview
Description
Indazoles are a type of heterocyclic compound. They are important types of molecules and natural products and play a main role in cell biology . The application of indazole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest for many researchers. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For example, Cu (OAc)2-catalyzed reactions have been used to form N–N bonds in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .Scientific Research Applications
Pharmaceutical Research Inhibitors Development
Indazole derivatives, including “3-Ethyl-1H-indazole-6-carbaldehyde”, have been evaluated for their potential as inhibitors, particularly as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors. These enzymes are therapeutic targets for managing complications of diabetes, such as diabetic retinopathy and neuropathy .
Synthetic Chemistry Multicomponent Reactions
These compounds are utilized in multicomponent reactions (MCRs), which are inherently sustainable processes that allow for the assembly of pharmaceutically interesting scaffolds. The versatility of indazole derivatives in MCRs highlights their importance in developing new synthetic routes .
Catalysis Transition Metal-Catalyzed Reactions
Recent strategies for synthesizing indazoles involve transition metal-catalyzed reactions. This approach is significant for creating complex molecules with potential applications in various fields, including pharmaceuticals and materials science .
Organic Synthesis Reductive Cyclization
Indazoles can be synthesized through reductive cyclization reactions. This method is crucial for constructing heterocyclic compounds, which are core structures in many drugs and agrochemicals .
Biological Activity Cancer and Microbial Treatment
Indole derivatives, a category that includes indazoles, show various biologically vital properties. They have been increasingly studied for their application in treating cancer cells, microbes, and different types of disorders in the human body .
Drug Discovery Bioactive Compound Synthesis
The structural motif of indazoles is prevalent in many bioactive compounds. The research into indazoles is driven by their potential to act as building blocks for new drugs, especially in the areas of oncology and infectious diseases .
Mechanism of Action
Target of Action
3-Ethyl-1H-indazole-6-carbaldehyde, as an indazole derivative, is likely to interact with multiple targets in the body. Indazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indole derivatives, which are structurally similar to indazoles, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile
Result of Action
Indazole derivatives have been associated with a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Future Directions
properties
IUPAC Name |
3-ethyl-2H-indazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-8-4-3-7(6-13)5-10(8)12-11-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZGDXVHKVKJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC(=CC2=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1H-indazole-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)


![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)
![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)
![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392609.png)

![N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine](/img/structure/B1392613.png)
